trans-2-Undecenal-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

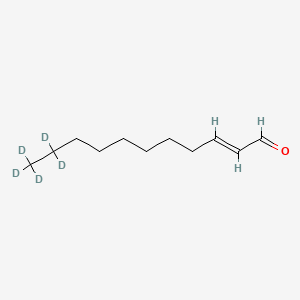

C11H20O |

|---|---|

Molecular Weight |

173.31 g/mol |

IUPAC Name |

(E)-10,10,11,11,11-pentadeuterioundec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+/i1D3,2D2 |

InChI Key |

PANBRUWVURLWGY-YPBHDXFASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCC/C=C/C=O |

Canonical SMILES |

CCCCCCCCC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

trans-2-Undecenal-d5 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical properties of trans-2-Undecenal. Despite extensive searches, no specific experimental data or detailed protocols for trans-2-Undecenal-d5 were found. The information presented herein for the non-deuterated analogue serves as a close proxy. Key differences for the deuterated compound would primarily be observed in mass spectrometry data due to the increased molecular weight. The exact location of the five deuterium atoms in "this compound" is not specified in available literature, which would significantly impact its spectral and metabolic properties.

Core Chemical Properties

trans-2-Undecenal is an unsaturated aldehyde known for its characteristic aroma and is used in the flavor and fragrance industry.[1][2] Its deuterated analogue, this compound, is a valuable tool in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification. The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for trans-2-Undecenal. These values are expected to be very similar for this compound, with the exception of Molecular Weight and properties derived from it.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O | [3][] |

| Molecular Weight | 168.28 g/mol | [3] |

| CAS Number | 53448-07-0 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 115 °C at 10 mmHg | |

| Density | 0.849 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.457 | |

| Solubility | Insoluble in water; Soluble in ethanol and oils. | |

| Vapor Pressure | 0.0297 mmHg at 25 °C | |

| Flash Point | > 230 °F (> 110 °C) |

Note on Deuterated Compound: The molecular weight of this compound would be approximately 173.31 g/mol , assuming the five deuterium atoms replace five protium atoms.

Experimental Protocols

While a specific synthesis protocol for this compound was not found, a general methodology for the deuteration of aldehydes can be proposed based on established chemical reactions. One common approach involves the reduction of a corresponding ester with a deuterated reducing agent.

Hypothetical Synthesis of this compound

This protocol is a generalized procedure and would require optimization for the specific substrate.

Objective: To synthesize this compound from a suitable starting material. A plausible route is the deuteration of the aldehyde group and the α- and β-positions.

Materials:

-

Ethyl (E)-undec-2-enoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Deuterated water (D₂O)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Methodology:

-

Reduction of the Ester:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl (E)-undec-2-enoate in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of D₂O at 0 °C, followed by a 15% aqueous sodium hydroxide solution and then more D₂O.

-

Filter the resulting aluminum salts and wash the solid with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-undec-2-en-1,1-d2-ol.

-

-

Oxidation to the Aldehyde:

-

In a separate flask, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).

-

Add the (E)-undec-2-en-1,1-d2-ol dissolved in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure trans-2-Undecenal-1,1-d2.

-

Further deuteration at other positions would require different strategies, such as base-catalyzed exchange for the α-protons.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound would involve the following steps:

Caption: Workflow for Synthesis and Characterization.

Signaling Pathways and Logical Relationships

While trans-2-Undecenal itself is primarily known as a flavor and fragrance compound, unsaturated aldehydes are a class of reactive molecules that can participate in various biological pathways, often through Michael addition reactions with cellular nucleophiles. The study of such interactions can be facilitated by the use of deuterated standards.

Role in Drug Metabolism Studies

Deuterated compounds are instrumental in pharmacokinetic studies. The following diagram illustrates the logical relationship in a typical drug metabolism study using a deuterated internal standard.

Caption: Use of a Deuterated Standard in Pharmacokinetics.

References

Technical Guide: trans-2-Undecenal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Undecenal-d5, a deuterated isotopologue of the unsaturated aldehyde trans-2-Undecenal. Due to its specialized nature as a research chemical, public information, including a specific CAS number, is limited. This guide consolidates available data on its non-deuterated counterpart and presents general principles applicable to the synthesis and application of deuterated aldehydes.

Chemical Identification and Properties

A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public chemical databases. This is common for isotopically labeled compounds that are not commercially available on a large scale. For reference, the CAS number for the non-deuterated form, trans-2-Undecenal , is 53448-07-0 .

Physicochemical Properties of trans-2-Undecenal (Non-Deuterated)

The following table summarizes the known quantitative data for the non-deuterated trans-2-Undecenal. These values are expected to be very similar for the d5 isotopologue, with a slight increase in molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Density | 0.849 g/mL at 25 °C | [1] |

| Boiling Point | 115 °C at 10 mmHg | [1] |

| Refractive Index | n20/D 1.457 | [1] |

| Flash Point | 113 °C (235.4 °F) | |

| Purity (typical) | ≥95% | |

| Appearance | Colorless to light yellow clear liquid | |

| Odor | Orange, citrus, fruity |

Synthesis of Deuterated Aldehydes

While a specific protocol for the synthesis of this compound is not publicly available, general methods for the deuteration of aldehydes are well-established in the scientific literature. These methods are crucial for producing deuterated internal standards for use in mass spectrometry-based analyses. Common strategies include the reduction of carboxylic acid derivatives with deuterated reducing agents or, more recently, direct hydrogen-isotope exchange reactions.

General Experimental Protocol: N-Heterocyclic Carbene (NHC)-Catalyzed Hydrogen-Isotope Exchange

This modern approach allows for the direct and selective deuteration of the formyl group of aldehydes using deuterium oxide (D₂O) as the deuterium source under mild conditions.

Methodology:

-

Reactant Preparation: The aldehyde (in this case, trans-2-Undecenal) is dissolved in a suitable organic solvent.

-

Catalyst Introduction: An N-heterocyclic carbene (NHC) catalyst is added to the solution.

-

Deuterium Source: Deuterium oxide (D₂O) is introduced into the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, allowing for the exchange of the aldehydic proton with a deuterium atom.

-

Workup and Purification: Following the reaction, the mixture is worked up to remove the catalyst and any remaining D₂O. The deuterated aldehyde is then purified, often using column chromatography.

Logical Workflow for the Synthesis of this compound

Synthesis Workflow

Application in Analytical Chemistry

Deuterated compounds like this compound are invaluable in analytical chemistry, particularly as internal standards for quantitative analysis by mass spectrometry (MS). An internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of the analyte of interest.

Use as an Internal Standard in LC-MS/MS

The ideal internal standard has physicochemical properties very similar to the analyte but is mass-differentiated. A deuterated version of the analyte is often the gold standard.

Experimental Workflow: Quantification of trans-2-Undecenal using this compound as an Internal Standard

Analytical Workflow

Signaling Pathways

There is no specific information available in the public domain regarding signaling pathways that are directly modulated by this compound. Research on the biological activity of its non-deuterated counterpart, trans-2-Undecenal, has explored its potential antimicrobial properties. Any investigation into the mechanism of action would likely involve studying its interaction with microbial cell membranes or specific enzymes.

References

Technical Guide: Determination of trans-2-Undecenal-d5 Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the calculation of the molecular weight of deuterated trans-2-Undecenal (trans-2-Undecenal-d5). The process involves the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen.

Core Chemical Data

A foundational understanding of the molecular properties of trans-2-Undecenal and the isotopes of hydrogen is essential for this calculation. The relevant quantitative data is summarized below.

| Compound/Isotope | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-2-Undecenal | C₁₁H₂₀O | 168.28[1][2][3][4] |

| Hydrogen (Protium) | H | ~1.008 |

| Deuterium | D or ²H | ~2.014 |

Experimental Protocol: Molecular Weight Calculation

The molecular weight of this compound is determined by adjusting the molecular weight of the non-deuterated parent compound to account for the isotopic substitution.

Methodology:

-

Identify the Base Molecule and Isotopic Label: The base molecule is trans-2-Undecenal, and it is labeled with five deuterium atoms (-d5).

-

Determine the Molecular Weight of the Base Molecule: The molecular weight of trans-2-Undecenal (C₁₁H₂₀O) is 168.28 g/mol .

-

Determine the Mass of Substituted Atoms:

-

The atomic mass of a single hydrogen atom (protium) is approximately 1.008 g/mol .

-

The total mass of five hydrogen atoms is 5 x 1.008 g/mol = 5.040 g/mol .

-

-

Determine the Mass of Isotopic Labels:

-

The atomic mass of a single deuterium atom is approximately 2.014 g/mol .

-

The total mass of five deuterium atoms is 5 x 2.014 g/mol = 10.070 g/mol .

-

-

Calculate the Final Molecular Weight: The molecular weight of the deuterated compound is calculated by subtracting the mass of the replaced hydrogen atoms from the base molecular weight and adding the mass of the deuterium atoms.

Molecular Weight of this compound = (Molecular Weight of trans-2-Undecenal) - (Mass of 5 H atoms) + (Mass of 5 D atoms)

168.28 g/mol - 5.040 g/mol + 10.070 g/mol = 173.31 g/mol

Calculated Molecular Weight

The calculated molecular weight for this compound is presented below.

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₅D₅O | 173.31 |

Visualization of Calculation Workflow

The logical steps for the calculation of the molecular weight of this compound are illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of trans-2-Undecenal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for trans-2-Undecenal-d5, a deuterated analog of the naturally occurring α,β-unsaturated aldehyde. Given the absence of a commercially defined structure for "this compound," this guide focuses on the synthesis of a chemically significant and highly probable isotopologue: 11,11,11,10,10-pentadeutero-trans-2-undecenal . This labeling pattern is particularly useful for applications in quantitative mass spectrometry as an internal standard.

Deuterated compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its stable, heavier isotope, deuterium, can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[1] Furthermore, deuterated molecules are essential as internal standards in mass spectrometry-based quantification, enabling high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

This guide details a robust synthetic strategy, outlines specific experimental protocols, and provides methods for the characterization of the final product.

Proposed Synthetic Pathway

The synthesis of 11,11,11,10,10-pentadeutero-trans-2-undecenal can be efficiently achieved through a two-stage process. The first stage involves the preparation of the key deuterated intermediate, nonanal-d5. The second stage utilizes a Horner-Wadsworth-Emmons (HWE) reaction to couple the deuterated aldehyde with a phosphonate reagent to stereoselectively form the trans-alkene bond of the target molecule.

Figure 1: Proposed synthetic workflow for 11,11,11,10,10-pentadeutero-trans-2-undecenal.

Experimental Protocols

Stage 1: Synthesis of Nonanal-d5

1.1 Preparation of Octyl-d5-magnesium bromide:

-

Materials: 1-Bromooctane-d5, Magnesium turnings, anhydrous Tetrahydrofuran (THF).

-

Procedure: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromooctane-d5 in anhydrous THF to the magnesium turnings. The reaction is initiated with gentle heating. Once the reaction starts, the remaining 1-bromooctane-d5 solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

1.2 Synthesis of Nonanal-d5:

-

Materials: Octyl-d5-magnesium bromide solution, N,N-Dimethylformamide (DMF), anhydrous Diethyl ether, Hydrochloric acid.

-

Procedure: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. Anhydrous DMF is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of cold dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude nonanal-d5. The crude product is purified by distillation.

Stage 2: Horner-Wadsworth-Emmons Olefination

2.1 Formation of the Phosphonate Ylide:

-

Materials: Triethyl phosphonoacetate, Sodium hydride (NaH), anhydrous Tetrahydrofuran (THF).

-

Procedure: To a suspension of sodium hydride in anhydrous THF at 0 °C, a solution of triethyl phosphonoacetate in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes, or until the evolution of hydrogen gas ceases, to form the phosphonate carbanion.

2.2 Horner-Wadsworth-Emmons Reaction:

-

Materials: Phosphonate ylide solution, Nonanal-d5.

-

Procedure: The solution of the phosphonate carbanion is cooled to 0 °C. A solution of nonanal-d5 in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The Horner-Wadsworth-Emmons reaction is known to favor the formation of the thermodynamically more stable (E)-alkene, which corresponds to the desired trans isomer.[2][3][4]

2.3 Reduction to this compound:

-

Materials: Crude ethyl trans-2-undecenoate-d5, Diisobutylaluminium hydride (DIBAL-H), anhydrous Dichloromethane (DCM).

-

Procedure: The crude ethyl ester from the previous step is dissolved in anhydrous DCM and cooled to -78 °C. A solution of DIBAL-H in hexanes is added dropwise. The reaction is stirred at -78 °C for a specified time, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Purification and Characterization

The final product, this compound, can be purified by silica gel column chromatography. The purity and identity of the compound should be confirmed by a combination of analytical techniques.

| Parameter | Expected Outcome |

| Yield (Overall) | 20-30% |

| Purity (by GC-MS) | >98% |

| Isotopic Enrichment (by MS) | >98% d5 |

| Stereoisomeric Ratio (trans:cis by NMR) | >95:5 |

Table 1: Expected Quantitative Data for the Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show the characteristic signals for the aldehydic proton and the vinylic protons of the α,β-unsaturated system. The absence of signals corresponding to the terminal methyl and adjacent methylene protons will confirm the deuteration at the C10 and C11 positions.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C10 and C11 positions, confirming the location of the isotopic labels.

Mass Spectrometry (MS):

-

GC-MS or LC-MS: Mass spectrometry is a crucial tool for determining the molecular weight and isotopic enrichment of the final product. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic distribution of the molecular ion cluster will be used to calculate the percentage of deuterium incorporation.

Analytical Workflow for Quantitative Analysis

Deuterated this compound is an ideal internal standard for the quantification of its non-deuterated analog in complex matrices. The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis.

Figure 2: A typical workflow for quantitative analysis using this compound as an internal standard.

By following the detailed protocols and analytical procedures outlined in this guide, researchers can successfully synthesize and characterize 11,11,11,10,10-pentadeutero-trans-2-undecenal for use in a variety of research and development applications.

References

natural occurrence of trans-2-Undecenal

An In-depth Technical Guide on the Natural Occurrence of trans-2-Undecenal

Introduction

Trans-2-Undecenal is an unsaturated aldehyde, a volatile organic compound with the chemical formula C₁₁H₂₀O.[1] It is characterized by a potent and diffusive aroma, often described as fresh, citrusy (specifically orange and grapefruit peel), waxy, and slightly herbaceous, with notes reminiscent of coriander (cilantro).[2][3][4] This distinct olfactory profile makes it a valuable ingredient in the flavor and fragrance industries, where it is used to enhance citrus, fruity, and savory profiles in a wide range of products, including beverages, condiments, perfumes, and soaps.[2] Beyond its sensory properties, trans-2-Undecenal has been investigated for its potential bioactive properties, including antimicrobial and insect-repellent activities, making it a compound of interest for researchers in agriculture and drug development.

Natural Occurrence of trans-2-Undecenal

Trans-2-Undecenal is found in a variety of natural sources, contributing to their characteristic aromas. Its presence has been identified in plants, cooked meats, and other organisms.

In Plants and Plant Products

The compound is a notable component of the essential oils and volatile profiles of several plants:

-

Coriander (Coriandrum sativum): It is a significant contributor to the fresh, leafy aroma of coriander.

-

Citrus Fruits: It is found in the peel of oranges and grapefruits, contributing to their characteristic citrus scent.

-

Watermelon (Citrullus vulgaris): Identified as one of the volatile compounds in watermelon.

-

Other Plants: It has also been reported in Anthemis aciphylla, Arctostaphylos uva-ursi, and Patrinia villosa. Additionally, it is found in olive oil and English walnut oil.

In Animal Products

Trans-2-Undecenal is generated during the cooking process of various meats, contributing to their roasted and savory aroma profiles. It has been identified in:

-

Cooked beef

-

Cooked chicken

-

Cooked mutton

-

Cooked pork

Other Natural Sources

The compound has also been noted in:

-

Butter: Contributes to the overall flavor profile of butter.

-

Roasted Nuts: Present in the aroma of roasted nuts.

-

Dried/Smoked Fish: A component of the aroma of dried and smoked fish.

Biosynthesis of trans-2-Alkenals

While the specific biosynthetic pathway for trans-2-Undecenal is not extensively detailed in the provided results, the formation of similar trans-2-alkenals in plants, such as trans-2-hexenal, is well-established and occurs via the lipoxygenase (LOX) pathway, also known as the oxylipin pathway. This pathway is typically initiated in response to tissue wounding. It is plausible that trans-2-Undecenal is synthesized through a similar mechanism involving the oxidation of fatty acids with corresponding chain lengths.

The general steps are as follows:

-

Release of Fatty Acids: Wounding or other stress factors trigger the release of polyunsaturated fatty acids from membrane lipids.

-

Lipoxygenase (LOX) Action: The enzyme lipoxygenase catalyzes the oxygenation of the fatty acid (e.g., linolenic acid for C6 aldehydes) to form a hydroperoxide derivative (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT).

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL) into a short-chain aldehyde and a traumatic acid precursor. This reaction initially forms a cis-3-alkenal.

-

Isomerization: The resulting cis-3-alkenal can then undergo spontaneous or enzymatic isomerization to the more stable trans-2-alkenal form.

Quantitative Data

Quantitative analysis reveals varying concentrations of related trans-2-alkenals in different food and flavor matrices. While specific concentration data for trans-2-Undecenal is limited in the search results, recommended usage levels in flavor formulations provide an indication of its potency. For the related compound trans-2-decenal, starting usage levels in orange-flavored beverages are suggested around 10-30 ppm, and up to 50 ppm in grapefruit or bitter orange flavors.

The table below summarizes the reported natural occurrences of trans-2-Undecenal.

| Category | Source | Reference |

| Plants | Coriander (Coriandrum sativum) | |

| Orange Peel | ||

| Grapefruit Peel | ||

| Watermelon (Citrullus vulgaris) | ||

| Olive Oil | ||

| English Walnut Oil | ||

| Anthemis aciphylla | ||

| Animal Products | Cooked/Roasted Meats (Beef, Pork, Mutton, Chicken) | |

| Other | Butter | |

| Roasted Nuts | ||

| Dried/Smoked Fish |

Experimental Protocols

The analysis of trans-2-Undecenal from natural sources typically involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric identification.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices.

Methodology:

-

Sample Preparation: A known quantity of the homogenized sample (e.g., plant tissue, food product) is placed in a sealed vial. For solid samples, parameters like sample weight and the addition of salts (e.g., NaCl) may be optimized to enhance the release of volatiles.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the sample. The vial is often heated to a specific temperature (e.g., 50-60°C) for a defined period (e.g., 20-45 minutes) to facilitate the volatilization of analytes and their adsorption onto the fiber.

-

Desorption: After extraction, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying volatile compounds like trans-2-Undecenal.

Methodology:

-

Chromatographic Separation: The desorbed compounds are carried by an inert gas through a capillary column (e.g., DB-1). The column separates the compounds based on their volatility and interaction with the stationary phase.

-

Mass Spectrometric Detection: As compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: The identity of trans-2-Undecenal is confirmed by comparing its retention time and mass spectrum with those of an authentic standard or by matching the spectrum with established libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration.

Conclusion

Trans-2-Undecenal is a naturally occurring aldehyde with a significant presence in a diverse range of plants and cooked foods, where it plays a crucial role in defining their characteristic citrus, waxy, and cilantro-like aromas. Its biosynthesis is likely linked to the lipoxygenase pathway, initiated by the oxidative degradation of fatty acids. For professionals in research, food science, and drug development, understanding the natural distribution of trans-2-Undecenal is vital. Standard analytical protocols, primarily HS-SPME coupled with GC-MS, provide robust methods for its extraction and quantification. Furthermore, its reported antimicrobial and insect-repellent properties suggest potential applications beyond the flavor and fragrance industries, warranting further investigation into its bioactive potential.

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated aldehydes, highly reactive molecules born from the crucible of lipid peroxidation, stand at a critical intersection of cellular signaling and pathology. Once dismissed merely as cytotoxic byproducts of oxidative stress, a growing body of evidence has recast these molecules as potent signaling mediators, orchestrating a complex array of cellular responses. Their roles are profoundly concentration-dependent, with low physiological levels modulating key signaling pathways, while higher concentrations contribute to the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This in-depth technical guide provides a comprehensive overview of the biological significance of unsaturated aldehydes, detailing their formation, their multifaceted roles in cell signaling, and their implications in human health and disease. Furthermore, this guide offers a curated collection of detailed experimental protocols for the accurate quantification of these reactive species and the elucidation of their mechanisms of action, alongside a quantitative analysis of their prevalence in various pathological states.

Introduction: The Genesis and Chemical Nature of Unsaturated Aldehydes

Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This structural feature renders them highly electrophilic and reactive towards nucleophilic functional groups in biomolecules such as proteins and DNA.[1][2] The primary endogenous source of these aldehydes is the non-enzymatic peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a process exacerbated by oxidative stress.[3][4] Key examples of biologically significant unsaturated aldehydes include 4-hydroxy-2-nonenal (4-HNE), acrolein, crotonaldehyde, and malondialdehyde (MDA).[3] Their high reactivity, which underlies their biological effects, also presents a significant challenge for their accurate detection and quantification in biological systems.

The Dichotomous Role in Cellular Signaling

Unsaturated aldehydes exhibit a hormetic effect, acting as signaling molecules at low concentrations and as cytotoxic agents at higher concentrations. This dual role is central to their biological significance.

Masters of Modulation: Signaling Pathways Influenced by Unsaturated Aldehydes

At low, physiological concentrations (typically in the nanomolar to low micromolar range), unsaturated aldehydes can modulate a variety of signaling pathways, often through the covalent modification of key regulatory proteins.

Nuclear Factor-kappa B (NF-κB) Signaling: The effect of 4-HNE on the NF-κB pathway is concentration-dependent. At low concentrations (0.1–1 μM), 4-HNE can activate NF-κB signaling by forming adducts with IκB kinase (IKK) and IκB, leading to the expression of pro-inflammatory cytokines. Conversely, at higher concentrations (2.5–50 μM), 4-HNE can inhibit IKK, thereby suppressing both basal and inducible NF-κB activity. This dual regulation highlights the complexity of aldehyde-mediated signaling.

Keap1-Nrf2 Antioxidant Response Pathway: The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Unsaturated aldehydes like 4-HNE can act as potent activators of this pathway. They achieve this by covalently modifying cysteine residues on the sensor protein Keap1, which leads to the stabilization and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of a battery of antioxidant and detoxification genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling: Unsaturated aldehydes can differentially activate the three major MAPK cascades: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).

-

JNK Pathway: 4-HNE is a potent activator of the JNK pathway, often leading to apoptosis. This activation can proceed through the ASK1-SEK1-JNK cascade.

-

p38 MAPK Pathway: Similar to JNK, the p38 MAPK pathway is also activated by unsaturated aldehydes in response to cellular stress, contributing to inflammation and apoptosis.

-

ERK Pathway: The effect on the ERK pathway is more varied. While some studies report activation, others show that 4-HNE can down-regulate the basal activity of ERK1/2.

Architects of Disease: The Role of Unsaturated Aldehydes in Pathology

An imbalance in the production and detoxification of unsaturated aldehydes leads to their accumulation and subsequent contribution to a wide range of human diseases.

Neurodegenerative Diseases

Elevated levels of unsaturated aldehydes have been consistently reported in the brains of patients with neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). In AD, acrolein has been found to be significantly increased in the amygdala and hippocampus. These aldehydes contribute to neurodegeneration through various mechanisms, including the formation of protein adducts that promote protein aggregation (e.g., α-synuclein), mitochondrial dysfunction, and exacerbation of oxidative stress.

Cardiovascular Diseases

Unsaturated aldehydes are implicated in the pathogenesis of cardiovascular diseases, including atherosclerosis and congestive heart failure. They contribute to endothelial dysfunction, inflammation, and the modification of low-density lipoproteins (LDL), a key event in the development of atherosclerotic plaques.

Cancer

The role of unsaturated aldehydes in cancer is complex. On one hand, by forming DNA adducts, they can be mutagenic and contribute to carcinogenesis. On the other hand, their pro-apoptotic effects at high concentrations are being explored as a potential therapeutic strategy to selectively kill cancer cells. Studies have shown altered levels of 4-HNE in various cancers, with increased levels in the plasma of prostate cancer patients and in the tissue of oropharyngeal squamous cell carcinoma.

Quantitative Data on Unsaturated Aldehyde Levels in Health and Disease

The following tables summarize reported concentrations of key unsaturated aldehydes in various biological matrices under different physiological and pathological conditions. These values can vary depending on the analytical method used and the specific patient cohort.

Table 1: 4-Hydroxynonenal (4-HNE) Concentrations

| Biological Matrix | Condition | Concentration Range | Reference(s) |

| Human Plasma | Healthy | 0.28 - 0.68 µM | |

| Prostate Cancer | Significantly higher than healthy controls | ||

| COVID-19 (survivors) | ~5.5 pmol/mg protein | ||

| COVID-19 (deceased) | ~5.9 pmol/mg protein | ||

| Rat Hepatocytes | Healthy | 2.5 - 3.8 µM | |

| Human Blood Monocytes | Healthy | ~3 times higher than rat hepatocytes | |

| Oropharyngeal Tissue | Squamous Cell Carcinoma | Increased in malignant and surrounding tissue |

Table 2: Acrolein Concentrations

| Biological Matrix | Condition | Concentration Range | Reference(s) |

| Human Serum | Healthy | ~0.5 µM | |

| Human Plasma | Renal Failure | up to 180 µM | |

| Respiratory Fluids | Smokers | up to 80 µM | |

| Alzheimer's Disease Brain | - | 2.5 - 5 nmol/mg protein (four-fold increase) | |

| Animal Models of Neurotrauma and Neurodegeneration | Neuronal Tissue and Biofluids | Elevated levels observed |

Table 3: Malondialdehyde (MDA) Concentrations

| Biological Matrix | Condition | Concentration Range | Reference(s) |

| Human Plasma | Healthy Males | 2.2 ± 1.4 µmol/L | |

| Fish Liver Tissue | Healthy | 0.02 ± 0.004 µmol/g tissue | |

| Human Laryngeal Carcinoma Cells | - | 0.18 ± 0.02 nmol/mg protein | |

| Rodent Brain | - | 0.2 - 20 µg/g | |

| Alzheimer's Disease | Erythrocytes, Serum, Plasma | Increased levels |

Experimental Protocols for the Study of Unsaturated Aldehydes

Accurate and reliable methods for the quantification of unsaturated aldehydes and the characterization of their biological interactions are crucial for advancing research in this field.

Quantification of Unsaturated Aldehydes

Protocol 5.1.1: Quantification of 4-HNE in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method optimized for clinical settings.

-

Sample Preparation:

-

To 50 µL of plasma, add an appropriate internal standard (e.g., 4-hydroxybenzaldehyde).

-

Perform protein precipitation with an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

-

Derivatization:

-

The supernatant is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the PFB-oxime derivative of 4-HNE.

-

The sample is then subjected to silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ negative ion chemical ionization (NICI) for high sensitivity.

-

Monitor characteristic ions for 4-HNE and the internal standard for quantification.

-

Protocol 5.1.2: Quantification of Malondialdehyde (MDA) in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).

-

Tissue Homogenization:

-

Homogenize the tissue sample in a suitable buffer (e.g., ice-cold Tris-HCl).

-

-

TBA Reaction:

-

To the homogenate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Heat the mixture at 95-100°C for a defined period (e.g., 60 minutes) to form the MDA-TBA adduct, which has a characteristic pink color.

-

-

Extraction:

-

After cooling, extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol).

-

-

HPLC Analysis:

-

Inject the organic extract into an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase (e.g., methanol/water mixture).

-

Detect the MDA-TBA adduct using a fluorescence or UV-Vis detector (λmax ≈ 532 nm).

-

Assessment of Protein Adducts

Protocol 5.2.1: Western Blot Analysis of 4-HNE-Protein Adducts

This protocol allows for the detection of proteins modified by 4-HNE.

-

Protein Extraction:

-

Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for 4-HNE-protein adducts.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Protocol 5.2.2: Mass Spectrometric Identification of Protein Adducts

This approach enables the identification of specific proteins and amino acid residues modified by unsaturated aldehydes.

-

Sample Preparation:

-

Treat cells or tissues with the unsaturated aldehyde of interest or use samples with endogenous adducts.

-

Extract and purify the proteins.

-

-

Affinity Enrichment (Optional but Recommended):

-

Use an aldehyde-reactive probe (e.g., biotin hydrazide) to tag the aldehyde-modified proteins.

-

Enrich the tagged proteins using affinity chromatography (e.g., streptavidin beads).

-

-

Proteolytic Digestion:

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use database searching algorithms to identify the modified peptides and the specific sites of adduction.

-

Therapeutic Targeting of Unsaturated Aldehydes

Given their role in disease pathogenesis, strategies to mitigate the deleterious effects of unsaturated aldehydes are of significant therapeutic interest. These approaches include:

-

Antioxidants: Compounds that can prevent the initial lipid peroxidation will reduce the formation of unsaturated aldehydes.

-

Scavengers: Molecules that can directly react with and detoxify unsaturated aldehydes. Examples include hydralazine and certain polyphenols.

-

Enhancing Endogenous Detoxification: Upregulating the activity of enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs), is a promising strategy.

Conclusion

Unsaturated aldehydes are no longer viewed as mere bystanders in the drama of cellular life and death. They are active participants, capable of wielding significant influence over a multitude of biological processes. Their dual nature as both signaling molecules and cytotoxic agents underscores the importance of maintaining a delicate balance in their intracellular concentrations. A deeper understanding of the intricate mechanisms by which these reactive molecules exert their effects will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a wide range of human diseases. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complex and fascinating biology of unsaturated aldehydes.

References

- 1. Selective activation of the c-Jun N-terminal protein kinase pathway during 4-hydroxynonenal-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the demanding fields of pharmaceutical development, clinical research, and metabolic studies, the pursuit of the highest accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), has become the benchmark for its unparalleled sensitivity and selectivity. However, the inherent variability in complex sample matrices, sample preparation, and instrument response necessitates the use of internal standards to ensure the reliability and reproducibility of quantitative data.

Among the various types of internal standards, deuterated standards—stable isotope-labeled (SIL) compounds where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium—have unequivocally emerged as the superior choice.[1][2][3] This technical guide provides an in-depth exploration of the core principles underpinning the use of deuterated standards in mass spectrometry. It details their distinct advantages over traditional internal standards, presents quantitative data to substantiate these claims, and offers detailed experimental protocols for their application in key research areas.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[4][5] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. This subtle alteration in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage of preparation, it effectively serves as a perfect mimic for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Advantages of Deuterated Standards

The use of deuterated internal standards significantly enhances the quality of quantitative data in mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.

Key advantages include:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS. Deuterated standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing effective correction.

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the deuterated standard is affected in the same manner as the analyte.

-

Improved Accuracy and Precision: By correcting for various sources of error, deuterated standards lead to significant improvements in both the accuracy (closeness to the true value) and precision (reproducibility) of the measurements.

-

Increased Robustness of the Analytical Method: The use of deuterated standards makes the method less susceptible to variations in experimental conditions, leading to more reliable and transferable assays.

Quantitative Performance of Deuterated Standards

The tangible benefits of employing deuterated internal standards are evident in the improved performance metrics of analytical assays. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with deuterated standards.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |

Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).

| Analyte | Internal Standard | QC Level | Intra-assay Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Accuracy (%) | Inter-assay Precision (%RSD) | Reference |

| 5-HIAA | Deuterated 5-HIAA | Low | 102.5 | 4.5 | 101.3 | 6.2 | |

| 5-HIAA | Deuterated 5-HIAA | Medium | 98.7 | 3.1 | 99.5 | 5.1 | |

| 5-HIAA | Deuterated 5-HIAA | High | 101.2 | 2.8 | 100.8 | 4.7 |

Table 2: Intra- and inter-assay accuracy and precision for the analysis of 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard. The results demonstrate that the method meets typical acceptance criteria for bioanalytical assays.

| Matrix | Internal Standard | Accuracy (%) | Precision (%RSD) | Reference |

| Cannabis Flower | None | >60% deviation | >50% | |

| Cannabis Flower | Deuterated IS | <25% | <20% |

Table 3: Impact of deuterated internal standards on the analysis of pesticides in complex cannabis matrices. The use of internal standards brought the accuracy within an acceptable range and significantly reduced the relative standard deviation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated standards in quantitative mass spectrometry. The following sections outline generalized methodologies for common sample preparation techniques and LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN), cold

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine sample

-

Deuterated internal standard working solution

-

SPE cartridge (e.g., C18)

-

Methanol

-

Water

-

Weak organic solvent (e.g., 20% methanol in water)

-

Elution solvent (e.g., acetonitrile)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

To 1 mL of urine, add the deuterated internal standard working solution.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: General LC-MS/MS Analysis

The following provides generalized parameters for a typical quantitative LC-MS/MS analysis.

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode as appropriate for the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying principles of using deuterated standards.

References

An In-depth Technical Guide on the Metabolic Pathways of trans-2-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Undecenal, an α,β-unsaturated aldehyde, is a reactive molecule encountered in various biological and environmental contexts. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential physiological effects. This technical guide provides a comprehensive overview of the core metabolic pathways of trans-2-undecenal, drawing upon established knowledge of analogous α,β-unsaturated aldehydes. The primary detoxification routes involve oxidation to its corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs), and conjugation with glutathione (GSH), mediated by glutathione S-transferases (GSTs). This latter pathway leads to the formation of mercapturic acid derivatives, which are subsequently excreted. This document details these pathways, presents available quantitative data for related compounds, outlines experimental protocols for their study, and visualizes the involved biological processes.

Introduction

trans-2-Undecenal belongs to the class of α,β-unsaturated aldehydes, which are characterized by a reactive electrophilic nature due to the conjugated system of a carbon-carbon double bond and a carbonyl group. These compounds can be formed endogenously through lipid peroxidation or encountered exogenously. Their reactivity allows them to interact with cellular nucleophiles, including proteins and DNA, leading to potential cytotoxicity. Therefore, efficient metabolic detoxification pathways are essential to mitigate their harmful effects. This guide will focus on the two primary metabolic routes for compounds like trans-2-undecenal: oxidation and glutathione conjugation.

Core Metabolic Pathways

The metabolism of trans-2-undecenal is presumed to follow the well-established pathways for other long-chain α,β-unsaturated aldehydes. These pathways primarily serve to increase the polarity of the molecule, facilitating its excretion from the body.

Oxidation Pathway

The aldehyde functional group of trans-2-undecenal can be oxidized to a carboxylic acid, forming trans-2-undecenoic acid. This reaction is catalyzed by NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDHs). Various ALDH isozymes are present in different cellular compartments, including the cytosol and mitochondria, and exhibit broad substrate specificity. The resulting carboxylic acid is less reactive and more water-soluble than the parent aldehyde.

Glutathione Conjugation Pathway

Due to its electrophilic nature, the β-carbon of the α,β-unsaturated system in trans-2-undecenal is susceptible to nucleophilic attack by the thiol group of glutathione (GSH). This reaction, which can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs), results in the formation of a glutathione conjugate. This initial conjugate undergoes further metabolism through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate and glycine residues by γ-glutamyltransferase and dipeptidases, respectively, followed by N-acetylation of the remaining cysteine conjugate by N-acetyltransferase to form the final mercapturic acid derivative, which is then excreted in the urine.

Quantitative Data

Table 1: Kinetic Parameters of Aldehyde Dehydrogenases (ALDHs) with Long-Chain Aldehydes

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| Human ALDH-1 | Decanal | 0.0029 ± 0.0004 | - | [1] |

| Human ALDH-2 | Decanal | 0.022 ± 0.003 | - | [1] |

| Rat Brain Mitochondria | 4-Hydroxy-2-nonenal | 28.0 ± 11.8 | 10.0 ± 1.7 | [2] |

Table 2: Kinetic Parameters of Glutathione S-Transferases (GSTs) with α,β-Unsaturated Aldehydes

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Bovine Erythrocyte GST | 1-Chloro-2,4-dinitrobenzene (CDNB) | 0.7447 ± 0.0007 | 402.63 ± 4.99 | [3] |

| Human Liver GSTs (various) | Busulfan | V_max_/K_m_ = 7.95 µL/min/mg (for GSTA1-1) | - | [4] |

Note: The data presented are for analogous substrates and should be interpreted as indicative of the potential kinetic parameters for trans-2-undecenal.

Signaling Pathway Activation

α,β-Unsaturated aldehydes are known to induce cellular stress responses, in part through their ability to react with cellular nucleophiles. One of the key signaling pathways activated by these compounds is the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various stress stimuli, including oxidative stress. The activation of the JNK pathway by electrophilic aldehydes can lead to downstream cellular responses, including apoptosis.

JNK signaling pathway activation by trans-2-Undecenal.

Experimental Protocols

In Vitro Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol describes a colorimetric method for measuring NAD-dependent ALDH activity.

Materials:

-

ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Acetaldehyde (or other aldehyde substrate) solution

-

NAD+ solution

-

Colorimetric probe that reacts with NADH (e.g., WST-1)

-

Developer solution

-

ALDH-containing sample (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material. The supernatant is the sample.

-

Reaction Mixture Preparation: Prepare a master mix containing ALDH Assay Buffer, NAD+, colorimetric probe, and developer solution.

-

Assay: a. Add a defined volume of the sample to the wells of a 96-well plate. b. Add the reaction mixture to each well. c. Initiate the reaction by adding the aldehyde substrate. d. Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 10-20 minutes).

-

Calculation: The rate of increase in absorbance is proportional to the ALDH activity. A standard curve using known concentrations of NADH can be used for quantification.

In Vitro Glutathione S-Transferase (GST) Activity Assay

This protocol outlines a common method for measuring GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Materials:

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 6.5)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

-

Reduced Glutathione (GSH) solution

-

GST-containing sample (e.g., cell lysate, purified enzyme)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Assay Cocktail Preparation: Prepare a fresh assay cocktail containing Assay Buffer, CDNB solution, and GSH solution.

-

Assay: a. Add the assay cocktail to the wells of a UV-transparent 96-well plate or cuvettes. b. Add the sample to the assay cocktail and mix. c. Measure the increase in absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 25°C or 30°C) for a set period (e.g., 5 minutes). The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

-

Calculation: The rate of change in absorbance, along with the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹cm⁻¹), is used to calculate the GST activity.

Analysis of Urinary Mercapturic Acid Conjugates by LC-MS/MS

This protocol provides a general workflow for the quantification of mercapturic acid conjugates in urine.

Materials:

-

Urine sample

-

Internal standard (deuterated analogue of the target mercapturic acid)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: a. Thaw urine samples on ice. b. Spike the samples with the internal standard. c. Dilute the samples with an acidic aqueous solution (e.g., 0.1% formic acid in water). d. For cleaner samples, a simple filtration may be sufficient. For more complex matrices, perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

LC-MS/MS Analysis: a. Inject the prepared sample onto a reverse-phase LC column (e.g., C18). b. Separate the analytes using a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid. c. Detect and quantify the target mercapturic acid and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.

-

Data Analysis: The concentration of the mercapturic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Metabolic Pathways and Workflows

Core metabolic pathways of trans-2-Undecenal.

LC-MS/MS workflow for urinary mercapturic acid analysis.

Conclusion

The metabolism of trans-2-undecenal is primarily governed by two major detoxification pathways: oxidation to a carboxylic acid and conjugation with glutathione. While direct quantitative data for this specific compound are limited, a wealth of information from analogous α,β-unsaturated aldehydes provides a robust framework for understanding its metabolic fate. The experimental protocols outlined in this guide offer standardized methods for investigating the activity of the key enzymes involved and for quantifying the resulting metabolites. The activation of the JNK signaling pathway highlights the potential for trans-2-undecenal to elicit cellular stress responses. Further research focusing specifically on trans-2-undecenal is warranted to refine our understanding of its unique metabolic and toxicological properties.

References

- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 4-hydroxy-trans-2-nonenal by central nervous system mitochondria is dependent on age and NAD+ availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Busulfan conjugation by glutathione S-transferases alpha, mu, and pi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of trans-2-Undecenal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and handling of trans-2-Undecenal-d5, a deuterated α,β-unsaturated aldehyde. Maintaining the chemical and isotopic integrity of this compound is critical for its use in research and development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Stability and Storage

The stability of this compound is influenced by its chemical structure, specifically the presence of a reactive aldehyde group and a carbon-carbon double bond, as well as the deuterium labeling. General principles for the storage of deuterated and unsaturated aldehydes should be strictly followed to minimize degradation.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are designed to mitigate risks from temperature, light, and atmospheric exposure.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0–8 °C (Refrigerated) | Reduces the rate of potential chemical reactions, such as oxidation and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and prevents hydrogen-deuterium (H-D) exchange with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | Protects from light exposure and prevents ingress of moisture and oxygen. |

| Form | Neat (undiluted) solid or liquid | If in solution, use an anhydrous, aprotic, and deuterated solvent. |

| Additives | Consider addition of a stabilizer (e.g., BHT) | An antioxidant can help to quench radical-mediated autoxidation. |

Potential Degradation Pathways

This compound, as an α,β-unsaturated aldehyde, is susceptible to several degradation pathways that can compromise its purity and structural integrity. Understanding these pathways is crucial for designing appropriate stability studies and interpreting analytical results.

The primary degradation pathways include:

-

Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by atmospheric oxygen, forming the corresponding carboxylic acid (trans-2-undecenoic acid-d5). This process can be accelerated by light and elevated temperatures.

-

Polymerization: The activated double bond can undergo radical or anionic polymerization, especially under alkaline conditions or upon exposure to light, leading to the formation of oligomeric or polymeric materials.

-

Isomerization: The trans double bond may isomerize to the cis configuration, particularly when exposed to heat or light.

-

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from substances such as water, alcohols, or thiols, leading to the formation of adducts.

-

Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms can exchange with protons from protic solvents (e.g., water, methanol) or atmospheric moisture, leading to a loss of isotopic purity.

Diagram of Potential Degradation Pathways

Caption: A diagram illustrating the primary degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to understand the degradation profile of this compound. This involves both long-term stability studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.

Analytical Methodology

The choice of analytical method is critical for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

-

HPLC-UV: Due to the chromophore in the α,β-unsaturated aldehyde, HPLC-UV is a suitable method. To enhance sensitivity and stability, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often used. The resulting hydrazone is more stable and has a strong UV absorbance.

-

GC-MS: This method is well-suited for analyzing volatile and semi-volatile aldehydes. Derivatization may also be employed to improve volatility and thermal stability. Mass spectrometry provides structural information for the identification of degradation products.

Forced Degradation Study Protocol

Forced degradation studies expose the compound to stress conditions to accelerate degradation.

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at 60°C for 24 hours.4. Neutralize the solution and analyze by a validated analytical method. |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at 60°C for 24 hours.4. Neutralize the solution and analyze. |

| Oxidative Degradation | 1. Prepare a solution of this compound.2. Add 3% hydrogen peroxide.3. Store at room temperature, protected from light, for 24 hours.4. Analyze the solution. |

| Photostability | 1. Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).2. A dark control sample should be stored under the same conditions.3. Analyze both samples. |

| Thermal Degradation | 1. Store solid samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.2. Analyze the samples at specified time points. |

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for a stability study of this compound.

Caption: A flowchart depicting a typical experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is paramount for its effective use in research and development. By adhering to the recommended storage conditions of refrigeration, protection from light, and storage under an inert atmosphere, the chemical and isotopic integrity of the compound can be maintained. A thorough understanding of its potential degradation pathways, including oxidation, polymerization, and isomerization, allows for the development of robust analytical methods and comprehensive stability testing protocols. The experimental workflows provided in this guide serve as a foundation for researchers to design and execute studies to ensure the quality and reliability of this compound in their applications.

Methodological & Application

Quantitative Analysis of trans-2-Undecenal using LC-MS: Application Notes and Protocols

This document provides a detailed protocol for the quantitative analysis of the unsaturated aldehyde, trans-2-Undecenal, in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for researchers, scientists, and professionals in drug development and related fields who require a sensitive and specific assay for this compound.

Introduction

Trans-2-Undecenal is an α,β-unsaturated aldehyde that can be found in various natural and industrial sources. As with many aldehydes, its inherent volatility and reactivity, coupled with its poor ionization efficiency, present analytical challenges for direct quantification by LC-MS.[1] To overcome these challenges, this protocol employs a derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the aldehyde into a more stable, less volatile hydrazone derivative, which exhibits excellent chromatographic behavior and can be readily ionized and detected with high sensitivity by mass spectrometry.[2][3]

Experimental Protocols

This section details the complete workflow for the quantitative analysis of trans-2-Undecenal, from sample preparation to LC-MS/MS analysis and data processing.

Materials and Reagents

-

trans-2-Undecenal standard (≥95% purity)

-

2,4-Dinitrophenylhydrazine (DNPH), analytical grade

-

Internal Standard (IS): A stable isotope-labeled analogue of trans-2-Undecenal-DNPH or a structurally similar DNPH-derivatized aldehyde is recommended.

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Hydrochloric acid (HCl), analytical grade

-

Nitrogen gas, high purity

-

Solid Phase Extraction (SPE) C18 cartridges

Standard and Sample Preparation

2.1. Preparation of DNPH Derivatization Reagent A solution of 12 mM DNPH is prepared by dissolving an appropriate amount of DNPH in acetonitrile and acidifying with formic acid or hydrochloric acid.[4] This solution should be stored at 4°C and is typically stable for up to one week.[4]

2.2. Preparation of Standard Solutions A primary stock solution of trans-2-Undecenal is prepared in acetonitrile. From this stock, a series of working standard solutions are prepared by serial dilution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). An appropriate amount of the internal standard stock solution should be added to each calibration standard.

2.3. Sample Derivatization and Extraction

-

To 100 µL of sample (e.g., plasma, cell lysate, or environmental extract), add 100 µL of the DNPH derivatization reagent.

-

Add the internal standard.

-

Vortex the mixture and incubate at room temperature for 1 hour to ensure complete derivatization.

-

For complex matrices like plasma, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

The supernatant can then be further cleaned up using a C18 SPE cartridge.

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell EC C18, 3.0 x 150mm, 1.9 µm) is recommended for good separation of the DNPH derivatives.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Gradient: A typical gradient would start at 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at initial conditions.

3.2. Mass Spectrometry

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in negative ion mode, has been shown to be effective for DNPH derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

MRM Transitions: The precursor ion for trans-2-Undecenal-DNPH will be its deprotonated molecule [M-H]⁻. The product ions often arise from the DNPH moiety. While specific transitions for trans-2-Undecenal-DNPH must be determined empirically by infusing the derivatized standard, a starting point can be inferred from similar aldehydes. For example, the DNPH derivatives of many aldehydes produce a common fragment ion at m/z 163.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

-

Linearity: Assessed by analyzing the calibration standards and performing a linear regression of the peak area ratio (analyte/IS) versus concentration. A correlation coefficient (r²) of >0.99 is desirable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

-

Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

Matrix Effect: Assessed to determine if components in the sample matrix suppress or enhance the ionization of the analyte.

Data Presentation